2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Description

Properties

IUPAC Name |

2-(4-nitropyrazol-1-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O2/c17-16(18)8-5-13-15(7-8)11-6-12-9-3-1-2-4-10(9)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAENXKZHCAHQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)N3C=C(C=N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272586 | |

| Record name | Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423025-82-4 | |

| Record name | Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document will delve into its chemical structure, molecular weight, and a proposed synthetic pathway, supported by established chemical principles. Furthermore, it will explore the expected spectroscopic characteristics and potential applications based on the known properties of its constituent quinoxaline and nitropyrazole moieties.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and molecular weight. These parameters are crucial for its identification, characterization, and prediction of its behavior in chemical and biological systems.

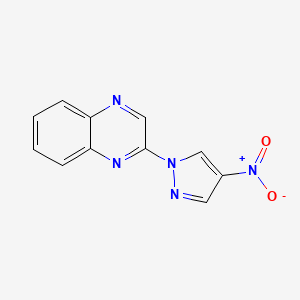

Chemical Structure

2-(4-nitro-1H-pyrazol-1-yl)quinoxaline is a hybrid molecule comprising a quinoxaline ring system linked to a 4-nitropyrazole moiety. The quinoxaline, a benzopyrazine, is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[1] The pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] In this specific compound, the pyrazole ring is substituted with a nitro group at the 4-position and is attached to the quinoxaline ring at the 2-position via one of its nitrogen atoms.

Below is a diagram illustrating the chemical structure of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.

Caption: Chemical structure of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.

Molecular Weight and Formula

The molecular formula and weight are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value |

| Molecular Formula | C₁₁H₇N₅O₂ |

| Molecular Weight | 241.21 g/mol |

| Exact Mass | 241.0600 g/mol |

Note: These values are calculated based on the chemical structure.

Proposed Synthesis and Experimental Protocol

The proposed synthesis involves a two-step process:

-

Synthesis of 2-hydrazinylquinoxaline: This intermediate can be prepared from 2-chloroquinoxaline, which is in turn synthesized from quinoxalin-2(1H)-one.

-

Condensation with a suitable three-carbon electrophile bearing a nitro group: The 2-hydrazinylquinoxaline can then be reacted with a reagent such as malonaldehyde, in the presence of a nitrating agent, or a pre-nitrated three-carbon synthon to form the 4-nitropyrazole ring.

An alternative and more direct approach would be the reaction of 2-chloroquinoxaline with 4-nitro-1H-pyrazole in the presence of a suitable base.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on similar reactions reported for related compounds.[3][5]

Materials:

-

2-Chloroquinoxaline

-

4-Nitro-1H-pyrazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloroquinoxaline (1.0 eq) in anhydrous DMF, add 4-nitro-1H-pyrazole (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the known spectral data of quinoxaline and nitropyrazole derivatives, the following characteristics can be anticipated.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N (quinoxaline, pyrazole) | 1620–1580 |

| C=C (aromatic) | 1580–1450 |

| N-O (nitro group, asymmetric) | 1550–1500 |

| N-O (nitro group, symmetric) | 1360–1320 |

| C-H (aromatic) | 3100–3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum will provide information about the different types of protons and their chemical environment.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Quinoxaline protons | 7.5–8.5 | Multiplets |

| Pyrazole H-3 | ~8.0 | Singlet |

| Pyrazole H-5 | ~8.8 | Singlet |

¹³C-NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| Quinoxaline carbons | 120–150 |

| Pyrazole C-3 | ~140 |

| Pyrazole C-4 | ~135 (attached to NO₂) |

| Pyrazole C-5 | ~125 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated exact mass.

Potential Applications and Future Directions

The combination of the quinoxaline and nitropyrazole scaffolds in a single molecule suggests a range of potential biological activities and applications in materials science.

Medicinal Chemistry

-

Antimicrobial and Antifungal Agents: Quinoxaline and pyrazole derivatives have been reported to exhibit significant antimicrobial and antifungal activities.[7][8][9] The presence of the nitro group can also enhance such activities.

-

Anticancer Activity: Many quinoxaline-based compounds have been investigated as potential anticancer agents.[6] The pyrazole moiety is also a common feature in many biologically active compounds.[2]

-

Enzyme Inhibition: The planar aromatic structure of the molecule makes it a candidate for intercalation with DNA or for binding to the active sites of various enzymes, such as kinases or DNA gyrase.[7][9]

Materials Science

-

Organic Electronics: The extended π-conjugated system of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

-

Dyes and Pigments: The chromophoric nature of the molecule, due to the presence of the nitro group and the aromatic systems, could make it useful as a dye or pigment.

Future research on this compound should focus on its successful synthesis and purification, followed by a thorough characterization of its physicochemical and spectroscopic properties. Subsequently, a systematic evaluation of its biological activities and material properties would be warranted to explore its full potential.

References

-

On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - MDPI. (2022-12-01). Retrieved from [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC. Retrieved from [Link]

-

2-(4-nitrophenyl)[5][10]oxazolo[4,5-b]quinoxaline - ChemSynthesis. Retrieved from [Link]

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant - ScienceDirect. (2022-01). Retrieved from [Link]

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation - Johns Hopkins University. Retrieved from [Link]

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2022-01). Retrieved from [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (2022-03-01). Retrieved from [Link]

-

2-(4-nitrophenyl)quinoxaline | CAS#:5541-64-0 | Chemsrc. Retrieved from [Link]

-

Pyrazoline Heterocyclic: a review - IJPSR (2009), Issue 1, Vol. (2020-05-01). Retrieved from [Link]

-

(PDF) Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation - ResearchGate. (2021-11-03). Retrieved from [Link]

-

Metal complexes of pyrazoline dithiocarbamate type ligands, syn- thesis, physio-chemical and liquid crystal studies - Revista Bionatura. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024-11-22). Retrieved from [Link]

-

Structures of 2,3-diphenylquinoxaline I, pyrazinones II-III, quinoxaline IV and V (A6730), Akt kinase inhibitors. - ResearchGate. Retrieved from [Link]

-

2-(4-nitrophenyl)-1H-pyrazol-2-ium - PubChem. Retrieved from [Link]

-

heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf - Pharmacophore. Retrieved from [Link]

-

Synthesis and characterization of some new pyrazolines derivatives and their biological activity - JOCPR. Retrieved from [Link]

Sources

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. ijpsr.com [ijpsr.com]

- 3. arabjchem.org [arabjchem.org]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. chemsynthesis.com [chemsynthesis.com]

Methodological & Application

step-by-step synthesis protocol for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Application Note: AN-QXP-2026-02

Subject: Targeted Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline via Nucleophilic Aromatic Substitution (

Executive Summary & Scientific Rationale

The structural motif of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline represents a convergence of two pharmacologically privileged scaffolds: the quinoxaline ring and the nitropyrazole moiety. Quinoxaline derivatives are extensively documented for their broad-spectrum biological activities, including antimicrobial, anticancer, and kinase inhibitory profiles (Ragab et al., 2021).[1][2] The introduction of a nitro-substituted pyrazole ring at the C2 position is a strategic medicinal chemistry design intended to modulate electronic properties and enhance binding interactions within biological pockets, particularly in antimicrobial applications where nitro-heterocycles often exhibit potency (Hansen et al., 2016).

This protocol details the synthesis of the target compound via Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Reaction Design

The synthesis is designed as a convergent coupling of two commercially available or easily synthesized precursors: 2-chloroquinoxaline (Electrophile) and 4-nitro-1H-pyrazole (Nucleophile).

-

Mechanistic Insight: The nitrogen atom (N1) of the 4-nitropyrazole is deprotonated by a base to generate a nucleophilic anion. The 2-chloroquinoxaline possesses a leaving group (Cl) at the C2 position, which is activated by the electron-withdrawing nature of the pyrazine nitrogens (N1/N4 of the quinoxaline). The reaction proceeds via a Meisenheimer-like transition state, followed by the elimination of chloride.

-

Regioselectivity: 4-nitropyrazole is symmetric with respect to the tautomeric NH; however, once deprotonated, the N1 attack is the primary mode of substitution. The 4-nitro group enhances the acidity of the NH proton (

~9-10), facilitating deprotonation by mild carbonate bases.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Chloroquinoxaline | 164.59 | 1.0 | Electrophile (Substrate) |

| 4-Nitro-1H-pyrazole | 113.07 | 1.1 | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Base (Acid Scavenger) |

| DMF (N,N-Dimethylformamide) | 73.09 | - | Solvent (Polar Aprotic) |

| Ethanol | 46.07 | - | Recrystallization Solvent |

Step-by-Step Methodology

Step 1: Reactant Activation

-

In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1H-pyrazole (1.1 equiv) in anhydrous DMF (5–10 volumes relative to substrate).

-

Add anhydrous

(2.0 equiv) to the solution. -

Process Note: Stir the suspension at room temperature for 15–20 minutes. This pre-activation step ensures the formation of the pyrazolate anion prior to the introduction of the electrophile, minimizing side reactions.

Step 2: Coupling Reaction (

- Mobile Phase: Hexane:Ethyl Acetate (7:3).

- Endpoint: Disappearance of 2-chloroquinoxaline spot (

Step 3: Work-up and Isolation

7. Cool the reaction mixture to room temperature.

8. Pour the reaction mixture slowly into ice-cold water (10x volume of DMF used) with vigorous stirring. The product should precipitate out as a solid due to the "crashing out" effect in the aqueous phase.

9. Filter the precipitate using a Buchner funnel and wash the filter cake copiously with water to remove residual DMF and inorganic salts (

Step 4: Purification

11. Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.

12. Filter the purified crystals and dry under high vacuum.

13. Validation: Confirm structure via

Visualization of Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis pathway.

Figure 1: Process flow diagram for the

Safety & Handling Protocols

-

Nitro Compounds: While 4-nitropyrazole is stable, nitro-substituted organics can be energetic. Avoid excessive heating of the dry solid.

-

2-Chloroquinoxaline: A skin and eye irritant. Handle in a fume hood.

-

DMF: Hepatotoxic and readily absorbed through the skin. Use butyl rubber gloves and ensure adequate ventilation.

References

-

Ragab, A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential.[3][4] Arabian Journal of Chemistry.

-

Hansen, P. R., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology.

-

Organic Chemistry Portal. Synthesis of Quinoxalines. (General methodology for quinoxaline construction and functionalization).

-

Perez-Silanes, S., et al. (2021). Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy.[1][5]

Sources

- 1. hammer.purdue.edu [hammer.purdue.edu]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 5. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

Application Notes and Protocols for HPLC Sample Preparation: Analysis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Introduction: Navigating the Pre-Analytical Challenges for a Novel Heterocyclic Compound

The compound 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline represents a class of heterocyclic molecules with significant potential in drug discovery and development. Its unique structure, combining a quinoxaline and a nitropyrazole moiety, suggests a range of possible biological activities. As with any novel compound, the journey from synthesis to preclinical and clinical evaluation hinges on the development of robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of such compounds in various matrices. However, the accuracy and precision of any HPLC analysis are fundamentally dependent on the quality of the sample preparation.

This comprehensive guide provides detailed application notes and protocols specifically tailored for the preparation of samples containing 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline for HPLC analysis. We will delve into the critical aspects of sample preparation, addressing the challenges posed by complex biological matrices such as plasma, serum, and tissue homogenates. The methodologies outlined herein are designed to ensure high recovery, minimize matrix effects, and ultimately, generate high-quality data that can be trusted throughout the drug development lifecycle. Our approach is grounded in established principles of analytical chemistry and guided by regulatory expectations for bioanalytical method validation.

Physicochemical Properties and Analyte Stability: The Foundation of a Robust Method

A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective sample preparation strategy. While specific experimental data for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline is not extensively available in public literature, we can infer key characteristics based on its constituent moieties: the quinoxaline and nitropyrazole rings.

Solubility Profile:

The solubility of a compound dictates the choice of solvents for extraction, reconstitution, and the mobile phase. Based on the analysis of related structures, a general solubility profile can be anticipated.

| Solvent | Expected Solubility | Rationale & Implications for Sample Preparation |

| Methanol | High | A good choice for initial stock solution preparation and as a component in extraction and mobile phases.[1] |

| Acetonitrile | Moderate to High | Another excellent solvent for stock solutions and a common organic modifier in reversed-phase HPLC.[1] |

| Dimethyl Sulfoxide (DMSO) | Very High | Ideal for dissolving the compound for long-term storage and for initial in vitro assays, but its high boiling point and potential for interference in HPLC require careful management during sample preparation. |

| Water | Low | The low aqueous solubility necessitates the use of organic solvents for extraction from biological matrices. |

Analyte Stability:

The stability of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline under various conditions will influence sample collection, processing, and storage.

-

Thermal Stability: Quinoxaline derivatives generally exhibit good thermal stability, with decomposition temperatures often exceeding 200-250°C.[2] This suggests that the compound is likely to be stable during sample processing steps that may involve moderate heating. However, prolonged exposure to high temperatures should be avoided.

-

pH Stability: The stability of the analyte across a range of pH values is a critical consideration. The quinoxaline ring system can be susceptible to degradation under strongly acidic or alkaline conditions.[3] Forced degradation studies are essential to determine the optimal pH range for sample handling and storage.[4][5][6] It is recommended to maintain samples at a neutral or slightly acidic pH to minimize potential degradation.

Sample Preparation Strategies for Biological Matrices

The choice of sample preparation technique is dictated by the complexity of the matrix, the concentration of the analyte, and the desired level of cleanliness. For drug development professionals, the primary matrices of interest are plasma, serum, and tissue homogenates.

Workflow for Sample Preparation of Biological Fluids

Caption: General workflow for preparing biological samples for HPLC analysis.

Protocol 1: Protein Precipitation (PPT) for Plasma and Serum Samples

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma and serum samples.[7] It is often the first step in a sample preparation workflow.

Rationale: Proteins can interfere with HPLC analysis by precipitating on the column, causing backpressure issues and altering retention times. Acetonitrile is a common precipitating agent as it is also a typical HPLC solvent.[7]

Materials:

-

Plasma or serum sample

-

Acetonitrile (HPLC grade), chilled to -20°C

-

Vortex mixer

-

Centrifuge capable of 10,000 x g

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm, PTFE)

Step-by-Step Protocol:

-

Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Addition of Precipitating Agent: Add 300 µL of ice-cold acetonitrile to the sample. The 1:3 ratio of sample to solvent is a common starting point and can be optimized.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully aspirate the supernatant without disturbing the protein pellet and transfer it to a clean microcentrifuge tube.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step removes any remaining particulate matter that could clog the HPLC column.

-

Analysis: The sample is now ready for injection into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Plasma, Serum, and Urine Samples

Solid-phase extraction provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte, thereby increasing the sensitivity of the assay.[8]

Rationale: SPE utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering compounds to pass through. The choice of sorbent is critical and depends on the physicochemical properties of the analyte. Given the likely moderate polarity of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, a reversed-phase (C18 or a polymeric sorbent) or a mixed-mode cation exchange sorbent would be appropriate starting points.

Materials:

-

SPE cartridges (e.g., C18, 100 mg/1 mL)

-

SPE vacuum manifold

-

Methanol (HPLC grade)

-

Deionized water

-

Sample pre-treated by protein precipitation (optional but recommended)

-

Elution solvent (e.g., Methanol or Acetonitrile with a small percentage of formic acid)

-

Nitrogen evaporator

Step-by-Step Protocol:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent bed. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated sample (e.g., the supernatant from protein precipitation) onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte from the sorbent with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the recovery of acidic or neutral compounds.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 100 µL) of the HPLC mobile phase.

-

Analysis: Vortex the reconstituted sample and transfer it to an HPLC vial for injection.

Protocol 3: Liquid-Liquid Extraction (LLE) for Tissue Homogenates

Liquid-liquid extraction is a classic technique that partitions the analyte between two immiscible liquid phases.[9] It is particularly useful for more complex matrices like tissue homogenates.

Rationale: LLE can effectively separate the analyte from lipids and other matrix components based on its differential solubility in an aqueous and an organic solvent. The choice of organic solvent is critical for achieving good extraction efficiency. Ethyl acetate or a mixture of dichloromethane and isopropanol are common choices for compounds of intermediate polarity.

Materials:

-

Tissue homogenate (e.g., in phosphate-buffered saline, pH 7.4)

-

Extraction solvent (e.g., Ethyl acetate, HPLC grade)

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes

-

Nitrogen evaporator

Step-by-Step Protocol:

-

Sample and Solvent Addition: In a glass centrifuge tube, combine 500 µL of the tissue homogenate with 1.5 mL of ethyl acetate.

-

Extraction: Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.

-

Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

-

Re-extraction (Optional): For improved recovery, the aqueous layer can be re-extracted with another 1.5 mL of ethyl acetate, and the organic layers combined.

-

Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the HPLC mobile phase.

-

Analysis: Vortex the reconstituted sample and transfer it to an HPLC vial for injection.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed sample preparation and HPLC method is not complete without rigorous validation. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published detailed guidelines on bioanalytical method validation.[1][3][7][10][11][12][13]

Key Validation Parameters:

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Recovery | The extraction efficiency of the analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to the results for unextracted standards that represent 100% recovery. | Consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the slope of the calibration curves in different lots of matrix should be ≤ 15%. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. | Analyte concentration should be within ±15% of the initial concentration. |

Conclusion: A Pathway to Reliable Bioanalysis

The successful HPLC analysis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline in complex biological matrices is critically dependent on a well-designed and validated sample preparation protocol. This guide has provided a comprehensive framework, from understanding the analyte's physicochemical properties to detailed, step-by-step protocols for protein precipitation, solid-phase extraction, and liquid-liquid extraction. By following these guidelines and adhering to the principles of bioanalytical method validation, researchers, scientists, and drug development professionals can generate accurate, reliable, and reproducible data, thereby accelerating the journey of this promising compound from the laboratory to potential clinical applications.

References

-

Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available at: [Link].

-

NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry. Available at: [Link].

-

Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link].

-

Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. Available at: [Link].

-

Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link].

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Available at: [Link].

-

HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of the Brazilian Chemical Society. Available at: [Link].

-

Forced degradation studies. MedCrave online. Available at: [Link].

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link].

-

Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link].

-

Bioanalytical Sample Preparation. Agilent Technologies. Available at: [Link].

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link].

-

Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link].

-

Homogeneous liquid-liquid extraction as an alternative sample preparation technique for biomedical analysis. Journal of Separation Science. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. rjptonline.org [rjptonline.org]

- 7. ijisrt.com [ijisrt.com]

- 8. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Application Note: A Detailed Protocol for Molecular Docking Studies of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline Protein Binding

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-cancer properties.[1][2][3] Molecular docking is a critical computational technique that predicts the preferred orientation and binding affinity of a small molecule within the active site of a target protein, providing invaluable insights for structure-based drug design.[4][5] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, a representative quinoxaline derivative. We will use the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target for quinoxaline-based inhibitors, as our model protein to demonstrate the workflow from target preparation to results analysis and validation.[2][6] This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational docking methods to investigate novel protein-ligand interactions.

Part 1: Theoretical Foundations & Strategic Considerations

Before commencing any docking protocol, it is crucial to understand the principles that underpin the methodology. A successful docking experiment is not merely the execution of software commands but a process of informed scientific decisions.

1.1. The Rationale for Target Selection

The choice of a protein target is the most critical initial step. While 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline may not have a widely documented specific target, the broader class of quinoxaline derivatives has been extensively studied. They are known to inhibit various protein kinases, including VEGFR-2, c-Met, and notably, EGFR.[2][6][7] EGFR is a key player in cell proliferation and is a validated target in oncology.[2] For this protocol, we will use the crystal structure of the EGFR kinase domain (PDB ID: 1M17) as a representative and scientifically sound target.[1][6] The logic here is to leverage known structure-activity relationships (SAR) of the chemical scaffold to hypothesize a likely target, a common practice in early-stage drug discovery.

1.2. Choice of Docking Software: The AutoDock Vina & PyMOL Suite

For this protocol, we have selected a suite of open-source and widely trusted software:

-

AutoDock Vina: A powerful and popular program for molecular docking known for its accuracy and speed.[8][9][10] Its scoring function is a hybrid that uses empirical and knowledge-based terms to approximate the Gibbs free energy of binding.[11]

-

AutoDock Tools (MGLTools): An essential companion to AutoDock Vina, used for preparing the protein (receptor) and ligand files into the required PDBQT format, which includes atomic charges and atom type definitions.[8][9]

-

PyMOL: A high-quality molecular graphics system used for the critical tasks of visualization, analysis of interactions, and generating publication-quality images.[12][13]

This combination provides a robust, cost-effective, and well-documented workflow for researchers.

1.3. The Criticality of Structure Preparation

The adage "garbage in, garbage out" is particularly true for molecular docking. The input structures of both the protein and the ligand must be meticulously prepared to be chemically correct and computationally ready.

-

Protein Preparation: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential elements like water molecules, co-solvents, and multiple conformations.[14][15] These must be removed. Furthermore, PDB files typically lack hydrogen atoms, which are vital for defining hydrogen bond networks. The preparation protocol involves adding hydrogens, assigning partial atomic charges (e.g., Kollman charges), and merging non-polar hydrogens to simplify the system.[16][17]

-

Ligand Preparation: The ligand's 3D structure, protonation state (at physiological pH), and torsional flexibility must be accurately defined.[17][18] The process involves generating a low-energy 3D conformer, adding hydrogens, calculating partial charges (e.g., Gasteiger charges), and identifying rotatable bonds, which Vina will manipulate during the docking search.[19]

1.4. Defining the Search Space: The Grid Box

Instead of searching the entire protein surface, docking is focused on a specific region of interest, typically the active site. In AutoDock Vina, this is defined by a three-dimensional "grid box". The size and center of this box are critical parameters. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and may lead to non-specific binding predictions.[9][20] The most reliable way to define the grid box is to center it on the position of a co-crystallized ligand found in the experimental structure.[17]

Part 2: The Docking Workflow - A Visual Guide

The entire molecular docking process can be visualized as a systematic workflow, from initial setup to final validation. Each step is a prerequisite for the next, ensuring the integrity and reproducibility of the results.

Caption: A generalized workflow for performing molecular docking studies.

Part 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for conducting the docking study.

Protocol 1: Target Protein Preparation (EGFR - 1M17)

-

Obtain Protein Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank ([Link]).

-

Initial Clean-up: Open the PDB file in a molecular viewer like PyMOL. Remove all water molecules and the co-crystallized ligand (Erlotinib, labeled ANR in 1M17). Save this cleaned protein structure as 1m17_protein.pdb. The removal of the original ligand is crucial to make the binding site available for docking.[1][16]

-

Prepare Receptor in AutoDock Tools (ADT): a. Launch ADT. b. Go to File > Read Molecule and open 1m17_protein.pdb. c. Go to Edit > Hydrogens > Add. Select Polar only and click OK. This step is vital for correct hydrogen bonding. d. Go to Edit > Charges > Add Kollman Charges. e. Go to Grid > Macromolecule > Choose. Select 1m17_protein and click Select Molecule. f. Save the prepared protein in PDBQT format: File > Save > Write PDBQT. Name it 1m17_protein.pdbqt.

Protocol 2: Ligand Preparation (2-(4-nitro-1H-pyrazol-1-yl)quinoxaline)

-

Obtain Ligand Structure: a. Draw the 2D structure of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline using software like ChemDraw or MarvinSketch. b. Save the structure as a 3D format, such as .sdf or .mol2.

-

Prepare Ligand in AutoDock Tools (ADT): a. In ADT, go to Ligand > Input > Open and select your ligand file. b. Go to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core of the molecule. c. Go to Ligand > Output > Save as PDBQT. Name the file ligand.pdbqt. ADT will automatically calculate Gasteiger charges and define rotatable bonds.[19]

Protocol 3: Execution of Molecular Docking with AutoDock Vina

-

Define the Grid Box: a. In ADT, with 1m17_protein.pdbqt loaded, also open the original co-crystallized ligand you saved earlier. b. Center the grid box on this ligand. Go to Grid > Grid Box.... Adjust the center coordinates and size (in Ångströms) to encompass the entire binding site. A size of 24 x 24 x 24 Å is often a good starting point. c. Record the center_x, center_y, center_z and size_x, size_y, size_z values.[20] For 1M17, a suitable center might be around x=9.5, y=-1.5, z=23.5.

-

Create Configuration File: a. Create a new text file named conf.txt. b. Add the following lines, replacing the values with those you recorded:

-

The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time.[10]

-

-

Run Vina: a. Open a command line terminal. b. Navigate to the directory containing your PDBQT files and conf.txt. c. Execute the Vina command (the exact path to the vina executable may vary): vina --config conf.txt --log log.txt

Protocol 4: Analysis and Visualization of Docking Results

-

Review Log File: Open log.txt. It will contain a table of the top binding modes (poses) and their corresponding binding affinities in kcal/mol. The most negative value indicates the strongest predicted binding.[12]

-

Visualize in PyMOL: a. Open PyMOL. b. Load the receptor: File > Open > 1m17_protein.pdbqt. c. Load the docking results: File > Open > docking_results.pdbqt. The different poses will be loaded as separate states. d. Display the protein as a surface and the ligand poses as sticks to visualize how they fit in the binding pocket. e. Identify key interactions for the top-ranked pose. Use the Action > preset > ligand sites > cartoon or transparent surface options. f. Use the Wizard > Measurement tool to identify hydrogen bonds (typically < 3.5 Å). g. Identify and label the key interacting amino acid residues.

Protocol 5: Protocol Validation

To ensure the trustworthiness of the docking protocol for the chosen target, a re-docking validation is essential.

Caption: Workflow for validating a docking protocol via re-docking.

-

Prepare Native Ligand: Prepare the co-crystallized ligand (Erlotinib from 1M17) using Protocol 2.

-

Dock Native Ligand: Run AutoDock Vina using the prepared native ligand and the same conf.txt file from Protocol 3.

-

Calculate RMSD: In PyMOL, load the original PDB structure (1M17) and the top-ranked pose from the re-docking result. Superimpose the protein backbones and then calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the experimental ligand and the re-docked ligand.

-

Evaluate: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the chosen docking parameters can accurately reproduce the known binding mode.[6]

Part 4: Interpretation and Data Presentation

The primary outputs of a docking study are quantitative (binding affinity) and qualitative (binding pose and interactions). This data should be summarized clearly.

Table 1: Sample Docking Results Summary for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline with EGFR (1M17)

| Binding Mode (Pose) | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds (Ligand Atom -> Residue Atom) | Hydrophobic Interactions |

| 1 | -9.2 | Met769, Leu768, Thr766, Gln767, Cys773 | N-pyrazol -> O-Met769, O-nitro -> HN-Gln767 | Leu694, Val702, Ala719 |

| 2 | -8.8 | Met769, Cys751, Thr830, Asp831 | O-nitro -> HN-Thr830 | Leu694, Phe699, Leu820 |

| 3 | -8.5 | Leu694, Gln767, Cys773, Asp831 | N-quinoxaline -> HN-Cys773 | Val702, Ala719, Pro770 |

Note: Data in this table is illustrative and represents a hypothetical outcome for demonstration purposes.

The binding affinity provides an estimate of the ligand's potency, with more negative values being more favorable. The analysis of interactions is crucial for understanding the structural basis of binding and for guiding future lead optimization efforts. For example, identifying an unmet hydrogen bond opportunity could suggest a chemical modification to improve affinity.

Conclusion

Molecular docking is a powerful computational tool that, when applied rigorously, can significantly accelerate drug discovery projects. This application note has detailed a comprehensive and self-validating protocol for studying the binding of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline to the EGFR kinase domain using the AutoDock Vina software suite. By emphasizing careful preparation, methodical execution, and critical validation, researchers can generate reliable and actionable insights into protein-ligand interactions, paving the way for the rational design of novel therapeutics.

References

- AutoDock Vina Tutorial Video. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.

- ResearchGate. (n.d.). Biological data and docking results for quinoxaline derivatives.

- Quora. (2021). How does one prepare proteins for molecular docking?. Quora.

- The Scripps Research Institute. (2020). Tutorial – AutoDock Vina.

- BenchChem. (2025).

- ScotChem. (n.d.). Preparing the protein and ligand for docking.

- UCSF DOCK. (2025). Tutorial: Prepping Molecules.

- ResearchGate. (2022). How to validate the molecular docking results?.

- PubMed. (n.d.).

- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.

- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.

- BenchChem. (n.d.).

- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.

- The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium.

- Eagon Research Group. (n.d.). Vina Docking Tutorial. Cal Poly.

- ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?.

- Paiardini, A., et al. (2020). DockingPie: a consensus docking plugin for PyMOL.

- ACS Omega. (2022). Green Design, Synthesis, and Molecular Docking Study of Novel Quinoxaline Derivatives with Insecticidal Potential against Aphis craccivora.

- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.

- YouTube. (2026). Protein Preparation for Molecular Docking | Step-by-Step Concepts.

- University of Cambridge. (n.d.). Session 4: Introduction to in silico docking.

- Cross, J. B., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase.

- MDPI. (2025). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis.

- ResearchGate. (n.d.). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.

- Wang, R., et al. (2003). Comparative evaluation of 11 scoring functions for molecular docking. Journal of medicinal chemistry, 46(12), 2287–2303.

- American Institute of Physics. (n.d.). Evaluation of Scoring Functions for Protein-ligand Docking.

- International Journal of Current Research. (n.d.).

- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.

- YouTube. (2020).

- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).

- PLOS Computational Biology. (2025).

- Kumar, A., et al. (2014). Perturbing pro-survival proteins using quinoxaline derivatives: A structure activity relationship study. Bioorganic & medicinal chemistry letters, 24(15), 3498–3502.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perturbing pro-survival proteins using quinoxaline derivatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medium.com [medium.com]

- 14. quora.com [quora.com]

- 15. youtube.com [youtube.com]

- 16. scotchem.ac.uk [scotchem.ac.uk]

- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. eagonlab.github.io [eagonlab.github.io]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies for this specific synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to improve your experimental outcomes.

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, most commonly chloride, from the 2-position of a quinoxaline ring by the 4-nitropyrazole nucleophile. The inherent electron-deficient nature of the quinoxaline's pyrazine ring facilitates this type of reaction[1]. However, achieving high yields can be challenging and requires careful control over several experimental parameters.

This guide provides a structured approach to troubleshooting common issues, from low conversion to product purification, based on established principles of SNAr reactions and quinoxaline chemistry.

Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The core of this synthesis is the reaction between 2-chloroquinoxaline (the electrophile) and 4-nitro-1H-pyrazole (the nucleophile). The reaction proceeds through a two-step addition-elimination mechanism, which is characteristic of SNAr reactions[2].

-

Nucleophilic Attack: The 4-nitropyrazole, typically deprotonated by a base to form the more potent pyrazolate anion, attacks the electron-deficient carbon atom at the C2 position of the quinoxaline ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is resonance-stabilized by the electron-withdrawing quinoxaline ring system and the nitro group[2][3].

-

Elimination of the Leaving Group: The aromaticity of the quinoxaline ring is restored through the elimination of the chloride leaving group, yielding the final product.

Caption: Figure 1: SNAr Mechanism for Product Formation

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.

Q1: My reaction yield is very low or I'm seeing no product formation. What are the most likely causes?

Low or no yield is a frequent issue in quinoxaline synthesis and typically points to problems with reactivity or reaction conditions[4][5][6]. Let's break down the critical factors.

A: Possible Cause 1: Insufficient Nucleophile Strength The nitrogen on the 4-nitro-1H-pyrazole is weakly nucleophilic on its own. The presence of the electron-withdrawing nitro group further reduces its basicity and nucleophilicity. Therefore, a base is essential to deprotonate the pyrazole, forming the much more reactive pyrazolate anion.

-

Troubleshooting Steps:

-

Ensure a Base is Used: Verify that a suitable base is included in your reaction mixture.

-

Select an Appropriate Base: Weak bases like triethylamine (TEA) may be insufficient. Moderate-strength inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective. For particularly stubborn reactions, a strong base like sodium hydride (NaH) can be used, but this may increase the risk of side reactions.

-

Base Stoichiometry: Use at least one equivalent of the base. Using a slight excess (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

-

A: Possible Cause 2: Suboptimal Reaction Conditions SNAr reactions are highly sensitive to solvent, temperature, and reaction time[1].

-

Troubleshooting Steps:

-

Solvent Choice: The ideal solvent for SNAr reactions is polar and aprotic. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices because they can dissolve the reactants and stabilize the charged intermediate without interfering with the nucleophile[7]. Avoid protic solvents like ethanol or water, as they can solvate and deactivate the nucleophile.

-

Temperature Optimization: Many SNAr reactions require heating to overcome the activation energy barrier[1]. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60 °C, 80 °C, or even 100-120 °C in a high-boiling solvent like DMF or DMSO) is a primary optimization step. Monitor the reaction by TLC to check for product formation and starting material consumption.

-

Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in many quinoxaline syntheses by providing efficient and uniform heating[8].

-

A: Possible Cause 3: Poor Quality of Starting Materials Impurities in either the 2-chloroquinoxaline or 4-nitro-1H-pyrazole can inhibit the reaction or lead to unwanted side products, ultimately lowering the yield of the desired compound[4][5].

-

Troubleshooting Steps:

-

Verify Purity: Check the purity of your starting materials using techniques like NMR or melting point analysis.

-

Purify if Necessary: If impurities are detected, purify the starting materials before use. 2-chloroquinoxaline can often be recrystallized from a suitable solvent like ethanol.

-

Proper Storage: Ensure starting materials are stored under appropriate conditions (e.g., protected from moisture) to prevent degradation.

-

Reaction Condition Optimization Summary

| Parameter | Initial Recommendation | Optimization Strategy | Rationale |

| Solvent | DMF or DMSO | Screen Acetonitrile (MeCN) | Polar aprotic solvents enhance nucleophilicity and stabilize the Meisenheimer complex[7]. |

| Base | K₂CO₃ (1.5 eq.) | Try a stronger base (Cs₂CO₃) or NaH if needed. | The base must be strong enough to deprotonate the 4-nitropyrazole to generate the active nucleophile. |

| Temperature | 80 °C | Increase incrementally to 120 °C. Consider microwave heating. | Higher temperatures increase reaction rates, but excessive heat can cause degradation[9]. |

| Time | 12 hours | Monitor by TLC every 2-4 hours. | Reaction times can vary significantly. Monitoring ensures the reaction is stopped once complete to prevent side product formation. |

Q2: My TLC shows multiple spots, indicating side reactions. What are these byproducts and how can I prevent them?

The formation of multiple products consumes your starting materials and complicates purification[4].

A: Possible Cause 1: Hydrolysis of 2-Chloroquinoxaline If there is moisture in your reaction, 2-chloroquinoxaline can react with water (or hydroxide ions generated by the base) to form 2-hydroxyquinoxaline (which exists as its tautomer, quinoxalin-2(1H)-one).

-

Prevention:

-

Use anhydrous solvents.

-

Dry your glassware thoroughly before use.

-

Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

-

A: Possible Cause 2: Product or Reactant Degradation High temperatures or excessively strong bases can lead to the degradation of the starting materials or the desired product, especially over long reaction times[4][5]. The nitro group, in particular, can be sensitive to harsh conditions.

-

Prevention:

-

Avoid excessive temperatures. Find the lowest temperature at which the reaction proceeds at a reasonable rate.

-

Use the mildest base that is effective for the transformation.

-

Monitor the reaction by TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

-

Caption: Figure 2: Troubleshooting Decision Tree for Low Yield

Q3: What is the best method for purifying the final product?

Purification is critical to obtaining a high-quality final product[9].

A: The purification strategy depends on the physical properties of your product and the nature of the impurities.

-

Aqueous Workup: After the reaction is complete, cool the mixture and pour it into cold water. The desired product is often a solid that will precipitate out. This helps to remove highly polar, water-soluble impurities like inorganic salts (e.g., KCl from the reaction of K₂CO₃ and 2-chloroquinoxaline) and residual DMF or DMSO.

-

Recrystallization: This is a highly effective method for purifying solid products[9]. Common solvents to try for recrystallization include ethanol, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a solvent system in which the product is soluble when hot but sparingly soluble when cold.

-

Silica Gel Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, column chromatography is the next logical step. A common mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should monitor the reaction closely and optimize as needed.

Materials:

-

2-Chloroquinoxaline

-

4-nitro-1H-pyrazole

-

Potassium Carbonate (K₂CO₃), finely ground and dried

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoxaline (1.0 eq.), 4-nitro-1H-pyrazole (1.1 eq.), and potassium carbonate (1.5 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.2 M with respect to the 2-chloroquinoxaline.

-

Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 2-4 hours until the 2-chloroquinoxaline spot is no longer visible.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to remove residual impurities.

-

Purification: Dry the crude product under vacuum. Further purify the solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.

- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.

- BenchChem. (2025). Technical Support Center: Troubleshooting Quinoxaline Synthesis.

- BenchChem. (2025). Troubleshooting low reactivity in nucleophilic substitution of 2-chloroquinoxalines.

- BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.

- More, et al. (2022).

- Chem LibreTexts. (n.d.). Factors affecting rate of nucleophilic substitution reactions.

- Chemistry Steps. (n.d.).

- Dalal Institute. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

troubleshooting low solubility of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline in DMSO

Technical Support Center: 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Welcome to the technical support center for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling and application of this compound. Our goal is to equip you with the necessary information to overcome common experimental hurdles, particularly those related to its solubility characteristics.

Understanding the Challenge: The Physicochemical Properties of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

The structure of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, which incorporates both a quinoxaline and a nitropyrazole moiety, presents a unique set of physicochemical properties. The quinoxaline core, a fusion of benzene and pyrazine rings, is a prevalent scaffold in medicinal chemistry.[1][2] However, the planarity and aromaticity of such heterocyclic systems often contribute to poor solubility in both aqueous and organic solvents.[1] The presence of a nitro group, while potentially beneficial for biological activity, can further impact the molecule's solubility profile.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low solubility of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline in DMSO. What are the initial steps I should take?

A1: Low solubility in dimethyl sulfoxide (DMSO) is a common challenge with complex organic molecules.[3] The first line of action involves mechanical and thermal energy input to facilitate dissolution.

-

Initial Steps:

-

Vortexing/Shaking: Begin by vigorously vortexing or shaking the sample. This increases the interaction between the compound and the solvent molecules.[4]

-

Gentle Heating: Carefully warm the solution. An increase in temperature often enhances the solubility of solids in liquids.[5] A temperature-controlled water bath or heating block set to 30-50°C is recommended. It is crucial to ensure the thermal stability of your compound before applying heat.

-

Sonication: Utilize a bath sonicator. The high-frequency sound waves generate cavitation bubbles, which upon collapsing, create localized high-pressure and high-temperature gradients that can break down solute aggregates and enhance dissolution.[6][7] This method is particularly effective for compounds that are resistant to dissolving with simple mixing.[5][8]

-

Q2: I've tried the initial steps, but the solubility is still not at the desired concentration. What are my next options?

A2: If initial methods are insufficient, a more systematic approach involving co-solvents or pH adjustment may be necessary. The choice of method will depend on the downstream application of your solution.

-

Advanced Troubleshooting:

-

Co-solvents: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[9] Co-solvents work by reducing the polarity of the solvent system.[10] For DMSO stock solutions, consider adding a small percentage of a less polar, water-miscible solvent. However, it is important to note that the addition of co-solvents can sometimes lead to precipitation when the stock solution is diluted into an aqueous medium.[11]

-

pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can significantly increase solubility.[][13] Quinoxaline has a pKa of 0.60, indicating it is a weak base.[2][14] Depending on the specific pKa of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, adjusting the pH towards a more acidic or basic environment could improve its solubility. This method is often combined with the use of co-solvents for an enhanced effect.[10]

-

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution" and occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[3]

-

Strategies to Prevent Precipitation:

-

Optimize Dilution: Instead of a single-step dilution, perform a serial dilution. This gradual change in solvent polarity can help keep the compound in solution.[3]

-

Pre-warm the Medium: Warming the aqueous medium (e.g., to 37°C for cell culture experiments) can help maintain solubility during dilution.[3]

-

Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your aqueous medium might be necessary. However, be mindful of the potential for DMSO to affect your experimental system, as it can be toxic to cells at higher concentrations.[15][16]

-

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low solubility issues with 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline in DMSO.

Caption: Troubleshooting workflow for low solubility in DMSO.

Experimental Protocols

Protocol 1: Standard Solubilization Procedure

-

Weigh the desired amount of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline into a sterile vial.

-

Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

-

Vortex the vial vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the vial in a sonicator bath for 15-30 minutes.

-

If solubility is still an issue, gently warm the solution in a water bath or on a heating block to 30-50°C while intermittently vortexing. Caution: Ensure the compound is stable at the applied temperature.

-

Once dissolved, allow the solution to cool to room temperature before use. Store appropriately, protected from light and moisture.

Protocol 2: Co-solvent Solubilization

-

Follow steps 1 and 2 from the Standard Solubilization Procedure.

-

If the compound remains insoluble, add a co-solvent such as N,N-dimethylformamide (DMF) or ethanol in a stepwise manner (e.g., adding 1-5% of the total volume at a time).

-

After each addition of the co-solvent, repeat the vortexing, sonication, and gentle heating steps as described in Protocol 1.

-

Monitor for complete dissolution. Be mindful that the addition of co-solvents may impact downstream applications.

Data Summary Table

| Parameter | Recommendation | Rationale |

| Initial Solvent | Anhydrous, high-purity DMSO | Minimizes water content which can decrease solubility of hydrophobic compounds. |

| Gentle Heating | 30-50°C | Increases kinetic energy, aiding the dissolution process.[5] |

| Sonication | 15-30 minutes | Provides mechanical energy to break up compound aggregates.[7] |

| Co-solvents | DMF, Ethanol (1-10% v/v) | Modifies solvent polarity to better match the solute.[9][10] |

| Storage | Room temperature or 4°C, protected from light and moisture | Long-term storage in DMSO can lead to compound degradation, especially at room temperature.[17][18] |

Mechanistic Insights

The low solubility of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline in DMSO likely stems from strong intermolecular forces in its crystal lattice. The planar aromatic rings can lead to efficient crystal packing, requiring significant energy to overcome. DMSO is a polar aprotic solvent capable of disrupting these forces, but for highly crystalline compounds, its solvating power may be insufficient at room temperature without additional energy input.

The addition of a co-solvent alters the dielectric constant of the solvent mixture, which can enhance the solubility of non-polar or hydrophobic drugs.[10] By disrupting the self-association of DMSO molecules, a co-solvent can create a more favorable environment for the solute.

The following diagram illustrates the logical relationship between the problem and the proposed solutions.

Caption: Logical approach to enhancing compound solubility.

References

- Benchchem. (n.d.). Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide.

- Solubility of Things. (n.d.). Quinoxaline derivative.

- MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.

- PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.

- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- Ziath. (2006). Samples in DMSO: What an end user needs to know.

- ScienceDirect. (2014). Quinoxaline, its derivatives and applications: A State of the Art review.

- ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?.

- Hielscher Ultrasonics. (n.d.). Improved Remdesivir Solubility by Sonication.

- PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.

- International Journal of Pharmaceutical Sciences Review and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.

- Benchchem. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO.

- ResearchGate. (2014). How to dissolve a poorly soluble drug?.

- PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.

- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.

- ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.

- Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.

- Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids.

- Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.

- Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov.

-

ChemSynthesis. (n.d.). 2-(4-nitrophenyl)[1][19]oxazolo[4,5-b]quinoxaline. Retrieved from

- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.

- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.

- Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.

- PubMed. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.

- MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

- Pharmacophore. (n.d.). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf.

- Chemsrc. (2025). 2-(4-nitrophenyl)quinoxaline | CAS#:5541-64-0 | Chemsrc.

- Benchchem. (n.d.). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.

- ResearchGate. (n.d.). 6-Nitroquinolones in dimethylsulfoxide: Spectroscopic characterization and photoactivation of molecular oxygen | Request PDF.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ziath.com [ziath.com]

- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]

- 8. hielscher.com [hielscher.com]

- 9. ijpbr.in [ijpbr.in]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. longdom.org [longdom.org]

- 13. ijprajournal.com [ijprajournal.com]

- 14. recipp.ipp.pt [recipp.ipp.pt]

- 15. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]

- 18. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

removing impurities from crude 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Technical Support Center: Purification of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Executive Summary & Synthesis Context

Welcome to the Technical Support Center. You are likely synthesizing 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline via a nucleophilic aromatic substitution (

While this reaction is generally efficient, the electron-deficient nature of the quinoxaline ring and the acidity of the nitropyrazole create a specific impurity profile that requires a targeted purification strategy. This guide addresses the removal of unreacted starting materials, hydrolysis byproducts, and persistent solvent residues.

Impurity Profile & Solubility Data